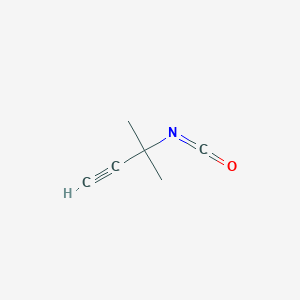

3-Isocyanato-3-methylbut-1-yne

Description

Significance of Isocyanate and Alkyne Functionalities in Synthetic Methodologies

The synthetic utility of 3-Isocyanato-3-methylbut-1-yne is rooted in the distinct and complementary reactivity of its two functional groups.

The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack. inlibrary.uzpoliuretanos.net This reactivity is fundamental to the formation of a wide array of chemical bonds. For instance, isocyanates readily react with alcohols to form carbamates, with amines to yield ureas, and with water to produce carbamic acids, which can subsequently decarboxylate to form primary amines. poliuretanos.netmasterorganicchemistry.com The versatility of isocyanates has established them as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes. rsc.org

The alkyne group (C≡C) , particularly a terminal alkyne, is a cornerstone of modern synthetic transformations. It is a key participant in a variety of powerful reactions, including the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). masterorganicchemistry.com Alkynes also engage in numerous other transformations such as Sonogashira coupling, hydroamination, and various cyclization reactions, enabling the construction of complex carbon skeletons and heterocyclic systems. researchgate.netrsc.org

The combination of these two functionalities in a single molecule offers a powerful platform for designing novel synthetic strategies, particularly for the construction of diverse heterocyclic scaffolds.

Overview of Alkyne-Isocyanate Hybrid Compounds in Research

The deliberate combination of alkyne and isocyanate functionalities within a single molecular framework has garnered considerable attention in synthetic chemistry. These hybrid compounds are prized for their ability to participate in tandem or sequential reactions, allowing for the rapid assembly of complex molecules from simple precursors.

Research in this area has demonstrated that alkyne-isocyanate compounds can undergo intramolecular cyclization to form a variety of heterocyclic systems. researchgate.netfrontiersin.org For example, the intramolecular reaction between the alkyne and isocyanate moieties can be triggered by various catalysts to yield lactams and other nitrogen-containing rings. Furthermore, these compounds are excellent substrates for multicomponent reactions (MCRs), where the alkyne and isocyanate groups react with one or more additional components in a single pot to generate highly functionalized products. rsc.org This approach is highly valued for its efficiency and atom economy.

Research Context and Scope for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical behavior can be largely inferred from studies on analogous tertiary propargyl isocyanates and the reactions of propargyl alcohols with isocyanates.

A significant area of research involves the reaction of propargylic alcohols with isocyanates to synthesize oxazolidinones and oxazolones, which are important heterocyclic motifs in medicinal chemistry. researchgate.netacs.orgresearchgate.net For instance, studies have shown that tertiary propargylic alcohols react with isocyanates in the presence of a base like LiOtBu to afford 4-methyleneoxazolidin-2-ones. researchgate.net This reaction proceeds via a 5-exo-dig cyclization, a favored pathway for the formation of five-membered rings.

The general reaction scheme is as follows: A tertiary propargyl alcohol reacts with an isocyanate in the presence of a base to form a lithium alkoxide intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the oxygen on the isocyanate carbon, followed by cyclization onto the alkyne, leading to the formation of a substituted oxazolidinone.

This body of research provides a strong foundation for predicting the synthetic utility of this compound. It is anticipated that this compound would be a highly effective precursor for a variety of heterocyclic structures through similar cyclization pathways. The presence of the terminal alkyne also opens up possibilities for subsequent functionalization via reactions like click chemistry, further expanding its synthetic potential. Future research will likely focus on exploring the specific reactivity of this compound and harnessing its dual functionality for the efficient synthesis of novel and medicinally relevant compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-3-methylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNDYEGREMKGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isocyanato 3 Methylbut 1 Yne and Analogues

Phosgenation-Based Approaches for Isocyanate Generation

The reaction of primary amines with phosgene (B1210022) or its safer equivalents is the most conventional and widely industrialized method for producing isocyanates. wikipedia.orgsabtechmachine.com This approach is applicable to a vast range of amines, including the precursor for the target compound, 3-amino-3-methylbut-1-yne.

Conversion of Amines to Isocyanates

The direct phosgenation process involves reacting a primary amine with phosgene (COCl₂). wikipedia.org The reaction is typically carried out in an inert solvent. For industrial-scale production, this process is often divided into "cold" and "hot" phosgenation stages to optimize yield and minimize side reactions. sabtechmachine.com

Reaction: 3-amino-3-methylbut-1-yne + COCl₂ → 3-isocyanato-3-methylbut-1-yne + 2 HCl

Due to the high toxicity of gaseous phosgene, safer, solid, or liquid alternatives are commonly used in laboratory settings. Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into three molecules of phosgene under reaction conditions, making it a more convenient and manageable reagent. nih.gov The reaction using triphosgene achieves the same transformation with a more favorable safety profile. tandfonline.com

The process generally involves dissolving the amine in an inert solvent like toluene (B28343) or o-dichlorobenzene and treating it with the phosgenating agent. sabtechmachine.comgoogle.com To prevent the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, an excess of the phosgenating agent is typically used.

| Phosgenating Agent | Typical Solvent | Temperature Range | Key Considerations |

|---|---|---|---|

| Phosgene (COCl₂) | Toluene, o-dichlorobenzene | 0°C to 150°C | Requires specialized equipment due to high toxicity. Often a two-stage (cold/hot) process. sabtechmachine.com |

| Triphosgene (BTC) | Dichloromethane, Toluene, THF | 0°C to reflux | Safer solid alternative to phosgene; 1 mole provides 3 moles of phosgene. nih.gov |

| Diphosgene | Inert organic solvents | Variable | Liquid alternative, less hazardous than phosgene but still highly toxic. rsc.org |

Role of Carbamoyl (B1232498) Chloride Intermediates

The phosgenation of a primary amine does not occur in a single step but proceeds through a key intermediate: a carbamoyl chloride. wikipedia.org In the first stage of the reaction, the amine performs a nucleophilic attack on phosgene, leading to the formation of the N-substituted carbamoyl chloride and one equivalent of hydrogen chloride (HCl). wikipedia.org

Step 1 (Formation of Intermediate): R-NH₂ + COCl₂ → R-NH-C(O)Cl + HCl

This intermediate is often stable at lower temperatures but can be isolated in some cases. The second step of the process is the thermal decomposition (dehydrochlorination) of the carbamoyl chloride at elevated temperatures to yield the final isocyanate product and a second equivalent of HCl. wikipedia.org

Step 2 (Decomposition): R-NH-C(O)Cl → R-N=C=O + HCl

The HCl generated during the reaction is typically removed by purging with an inert gas or by using a tertiary amine base like pyridine (B92270) as an acid scavenger to drive the reaction to completion. sabtechmachine.comnih.gov The proper management of HCl is crucial to prevent side reactions, such as the reformation of the amine hydrochloride.

Phosgene-Free and Sustainable Synthesis Strategies

Growing concerns over the environmental impact and hazards associated with phosgene have spurred the development of phosgene-free synthetic routes to isocyanates. nih.gov These methods offer safer and more sustainable alternatives for laboratory and industrial production.

Oxalyl Chloride-Mediated Formations

Oxalyl chloride ((COCl)₂) serves as a viable and safer alternative to phosgene for converting amines to isocyanates. google.comresearchgate.net The reaction typically involves treating the amine hydrochloride salt with excess oxalyl chloride in a high-boiling point solvent, such as o-dichlorobenzene. google.comdtic.mil

The mechanism involves an initial acylation of the amine to form an unstable intermediate, an N-alkyloxamyl chloride. This intermediate then undergoes thermal decomposition, eliminating carbon monoxide (CO) and hydrogen chloride (HCl) to furnish the desired isocyanate. google.comresearchgate.net

This one-step process is often conducted at elevated temperatures (80°C to 180°C) and can provide good yields of aliphatic isocyanates. google.comdtic.mil

| Substrate | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Primary Amine or Amine Hydrochloride Salt | Oxalyl Chloride | o-Dichlorobenzene, Decahydronaphthalene | 80-180°C | Forms Isocyanate, CO, and HCl. google.comresearchgate.net |

Decarboxylative Isocyanation of Carboxylic Acids

Isocyanates can be generated from carboxylic acids via rearrangement reactions, with the Curtius rearrangement being the most prominent example. nih.govwikipedia.org This method avoids the use of both phosgene and an amine precursor, starting instead from a carboxylic acid. For the target molecule, the required precursor would be 3-methyl-1-butyne-3-carboxylic acid.

The Curtius rearrangement involves three main steps: allen.in

Activation of the Carboxylic Acid: The carboxylic acid is first converted into an activated derivative, typically an acyl chloride or mixed anhydride (B1165640).

Formation of Acyl Azide (B81097): The activated acid is reacted with an azide source, such as sodium azide (NaN₃), to form an acyl azide.

Thermal or Photochemical Rearrangement: The acyl azide is heated, causing it to lose nitrogen gas (N₂) and rearrange to form the isocyanate. wikipedia.org The migration of the R-group is concerted with the loss of N₂ and occurs with retention of configuration. allen.in

This method is valued for its mild conditions and high tolerance for various functional groups. nih.gov The resulting isocyanate can be used in situ or isolated, depending on its stability.

| Step | Typical Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Acid Activation | SOCl₂, (COCl)₂ | Acyl Chloride | Standard procedure for activating carboxylic acids. |

| 2. Azide Formation | Sodium Azide (NaN₃), Diphenylphosphoryl azide (DPPA) | Acyl Azide | DPPA allows for a one-pot conversion from the acid. researchgate.net |

| 3. Rearrangement | Heat (thermal) or UV light (photochemical) | Isocyanate + N₂ | Concerted mechanism with retention of stereochemistry. wikipedia.org |

Oxidation of Isonitriles

Another phosgene-free route is the oxidation of isonitriles (also known as isocyanides). acs.org This pathway would require the precursor 3-isocyano-3-methylbut-1-yne. The synthesis of the isonitrile itself is a key preliminary step.

Synthesis of the Isonitrile: The corresponding isonitrile can be prepared from the primary amine (3-amino-3-methylbut-1-yne) via the Hofmann isocyanide synthesis (carbylamine reaction). This reaction involves treating the amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium tert-butoxide, which generates dichlorocarbene (B158193) as the reactive species. wikipedia.orgmdpi.com

Oxidation to the Isocyanate: The isonitrile is then oxidized to the isocyanate. Various oxidizing agents can accomplish this transformation. A mild and efficient method involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). This reaction proceeds rapidly at low temperatures. acs.org Other oxidants like ozone have also been reported for this conversion.

This two-step sequence provides an alternative pathway that avoids harsh reagents and conditions typically associated with phosgenation.

Rearrangement Reactions for Isocyanate Synthesis

Several classical name reactions in organic chemistry provide reliable pathways to isocyanates from carboxylic acid derivatives. These reactions, which involve the rearrangement of a group from a carbonyl carbon to an adjacent nitrogen atom, are pivotal for accessing the isocyanate functionality. The resulting isocyanates are versatile intermediates that can react with various nucleophiles. nih.govquora.com

Curtius Rearrangement in Alkyne-Isocyanate Context

First described by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate with the concurrent loss of nitrogen gas. nih.govwikipedia.org This reaction is a robust method for converting carboxylic acids to isocyanates. rsc.org The key intermediate, an acyl azide, is typically prepared from a carboxylic acid derivative, such as an acyl chloride, by reaction with an azide salt (e.g., sodium azide). chemistrysteps.com

The mechanism is understood to be a concerted process where the migrating group moves to the nitrogen atom as nitrogen gas is expelled, avoiding the formation of a free acyl nitrene intermediate. nih.govwikipedia.org This migration occurs with full retention of the stereochemical configuration of the migrating group. nih.gov The reaction is known to tolerate a wide array of functional groups, making it suitable for complex molecules, including those containing alkyne moieties. wikipedia.org To synthesize this compound, the corresponding precursor, 3-methyl-1-butyne-3-carboxylic acid, would first be converted to its acyl azide, which upon heating, would yield the target isocyanate.

Lossen Rearrangement Pathways

The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgwikipedia.org In this reaction, an O-acylated, sulfonylated, or phosphorylated hydroxamic acid is treated with a base to form its conjugate base. wikipedia.org This intermediate then undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate and the expulsion of a carboxylate anion as a leaving group. wikipedia.org

A key advantage of the Lossen rearrangement is that it can proceed under mild, and sometimes non-aqueous, conditions, which can be beneficial for sensitive substrates. nih.gov The required hydroxamic acid precursor can be synthesized from the corresponding ester or acid halide. The conversion of the hydroxamic acid to an activated O-acyl derivative is necessary before the base-induced rearrangement to the isocyanate can occur. quora.com Recent studies have explored variations of this reaction, including versions promoted by solvents or initiated by nitriles, which can proceed under catalyst- and additive-free conditions. nih.govrsc.org

Schmidt Reaction Applications

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, involves the reaction of an azide with a carbonyl compound, such as a carboxylic acid, in the presence of a strong acid. wikipedia.org When applied to carboxylic acids, the reaction yields an amine after hydrolysis of an isocyanate intermediate. wikipedia.orgorganic-chemistry.org

The mechanism is closely related to the Curtius rearrangement. wikipedia.org The carboxylic acid is first protonated by the strong acid, which then reacts with hydrazoic acid (HN₃) to form an acyl azide intermediate. organic-chemistry.orglibretexts.org This intermediate then rearranges, with loss of nitrogen gas, to a protonated isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate leads to a carbamic acid, which decarboxylates to form a primary amine. libretexts.org While the Schmidt reaction is a viable pathway to the isocyanate, it is often considered less mild than the Curtius rearrangement and its utility can be limited by the strongly acidic conditions required. libretexts.org

Synthesis of the 3-Methylbut-1-yne Core

The carbon framework of the target molecule, 3-methylbut-1-yne, is a terminal alkyne. Its synthesis can be achieved through several fundamental organic reactions, primarily involving the formation of carbon-carbon bonds or the creation of a triple bond through elimination reactions.

Alkylation of Acetylides (e.g., from Ethyne)

One of the most powerful methods for constructing more complex alkynes is the alkylation of acetylide anions. youtube.com This method involves a two-step process. First, a terminal alkyne, such as ethyne (B1235809) (acetylene), is deprotonated using a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to form a highly nucleophilic acetylide anion. youtube.comdoubtnut.com

In the second step, this acetylide anion acts as a nucleophile in an Sₙ2 reaction with a suitable alkyl halide. youtube.com To synthesize 3-methylbut-1-yne, the sodium acetylide would be reacted with a secondary alkyl halide, 2-bromopropane (B125204) (isopropyl bromide). However, acetylide anions are also strong bases, and reaction with secondary alkyl halides can lead to a significant amount of the E2 elimination product (propene in this case) as a competing side reaction. The Sₙ2 reaction is most efficient with methyl or primary alkyl halides.

Conversion of Halogenated Alkanes to Terminal Alkynes

An alternative and often more efficient method for synthesizing alkynes is through the double dehydrohalogenation of dihaloalkanes. youtube.combyjus.com This process involves two successive E2 elimination reactions. The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.org

A very strong base is required to facilitate both eliminations, with sodium amide (NaNH₂) in liquid ammonia being a common choice. libretexts.org To produce a terminal alkyne like 3-methylbut-1-yne, three equivalents of the base are often necessary. The first two equivalents perform the dehydrohalogenations, while the third is needed to deprotonate the resulting terminal alkyne (which is acidic), forming an acetylide salt. A final aqueous workup step is then required to protonate the acetylide and yield the neutral terminal alkyne. libretexts.org For example, 1,2-dibromo-3-methylbutane (B87708) could be treated with excess NaNH₂ followed by water to produce 3-methylbut-1-yne.

Specific Considerations for this compound Synthesis

The preparation of this compound is primarily approached through rearrangement reactions of carboxylic acid derivatives, with the Curtius rearrangement being a particularly suitable method for generating tertiary isocyanates. wikipedia.orgwikipedia.org This method involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org The migratory aptitude in the Curtius rearrangement favors tertiary alkyl groups, making it an efficient route for sterically hindered isocyanates. wikipedia.org

Challenges in Selective Functionalization of Alkyl Isocyanates

A significant hurdle in the synthesis of complex isocyanates is the high reactivity of the isocyanate group (-N=C=O) itself. This functional group is susceptible to nucleophilic attack by a wide range of species, including water, alcohols, and amines, leading to the formation of carbamic acids, urethanes (carbamates), and ureas, respectively. wikipedia.org This inherent reactivity complicates efforts to perform selective chemical modifications on the alkyl portion of the molecule while the isocyanate moiety is present.

For instance, attempting to introduce or modify other functional groups on the butynyl chain of this compound would likely result in side reactions with the isocyanate group. The development of chemoselective reactions that can proceed in the presence of an isocyanate is an ongoing area of research.

One strategy to overcome this challenge is the use of protecting groups. organic-chemistry.orgchemistrytalk.org A functional group can be temporarily modified to reduce its reactivity, allowing for chemical transformations elsewhere in the molecule. organic-chemistry.org After the desired modifications are complete, the protecting group is removed to regenerate the original functional group. organic-chemistry.org However, the development of effective protecting groups for the isocyanate group itself is not as established as for other functional groups like alcohols or amines, adding a layer of complexity to multi-step syntheses involving isocyanate intermediates.

Another challenge lies in the potential for side reactions under the conditions required for synthesis. For example, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts. wikipedia.org The synthesis of tertiary alkyl isocyanates must be carefully controlled to minimize these oligomerization pathways.

Development of High-Yield Preparative Routes

The development of high-yield preparative routes for this compound and its analogues hinges on the optimization of rearrangement reactions, primarily the Curtius rearrangement. High yields are often achieved by carefully controlling reaction conditions such as temperature, solvent, and the method of acyl azide formation. nrochemistry.com

The Curtius rearrangement can be performed under mild conditions, which is advantageous for preserving the structure of the target molecule. nih.gov For instance, the conversion of a carboxylic acid to an acyl azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. illinoisstate.edu The subsequent thermal or photochemical rearrangement to the isocyanate often proceeds in high yield. wikipedia.org

In the context of synthesizing this compound, a high-yield route would likely involve the one-pot conversion of 3,3-dimethylbut-1-yne-2-carboxylic acid to the isocyanate. The choice of solvent is also critical, as it must be inert to the highly reactive isocyanate product. Non-protic solvents such as toluene or tetrahydrofuran (B95107) are commonly employed. nrochemistry.com

Below are tables detailing generalized reaction conditions for the synthesis of alkyl isocyanates via the Curtius rearrangement, which would be applicable to the synthesis of this compound.

Table 1: Generalized Conditions for Curtius Rearrangement

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|

Table 2: Examples of High-Yield Curtius Rearrangements for Tertiary Isocyanates

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantanecarboxylic acid | DPPA, Et₃N, Benzene, reflux | 1-Adamantyl isocyanate | 95% | Synthetic Communications, 1983, 13(11), 901-906 |

Reaction Pathways and Mechanistic Investigations of 3 Isocyanato 3 Methylbut 1 Yne

Nucleophilic Additions to the Isocyanate Group

The electron-deficient carbon atom of the isocyanate group in 3-Isocyanato-3-methylbut-1-yne serves as a prime target for nucleophilic attack. This reactivity is fundamental to the formation of a variety of important chemical structures.

Reactions with Alcohols: Urethane (B1682113) Formation

The reaction between isocyanates and alcohols to yield urethans (also known as carbamates) is a cornerstone of polyurethane chemistry. kuleuven.be In the case of this compound, the addition of an alcohol to the isocyanate moiety proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate, leading to the formation of a urethane linkage. kuleuven.be Mechanistic studies on similar isocyanate alcoholysis reactions suggest a multimolecular intervention of the alcohol, where two or three alcohol molecules may be involved in the reacting supersystem. kuleuven.be This reaction is often catalyzed to control industrial processes. kuleuven.be

A variety of catalysts can be employed to facilitate this transformation, with bismuth compounds emerging as low-cost and low-toxicity alternatives to traditional tin-based catalysts. mdpi.com The reaction rate is influenced by the structure of the isocyanate, with aromatic isocyanates generally exhibiting higher reactivity than aliphatic ones due to electronic effects. mdpi.com

Table 1: Examples of Urethane Formation from Isocyanates and Alcohols

| Isocyanate Reactant | Alcohol Reactant | Catalyst | Product | Reference |

| General Isocyanate | Methanol | None (Theoretical Study) | Methyl Carbamate (B1207046) | kuleuven.be |

| General Isocyanate | 2-Propanol | Not specified | Isopropyl Carbamate | kuleuven.be |

| General Isocyanate | Cyclohexanol | Not specified | Cyclohexyl Carbamate | kuleuven.be |

| Bishydroxyurethane monomer | Self-polycondensation | BiCl₃ | Aliphatic Polyurethane | mdpi.com |

Reactions with Amines: Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst, often carried out in solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com The nucleophilic nitrogen of the amine attacks the isocyanate carbon, forming a stable urea derivative. beilstein-journals.orgorganic-chemistry.org This method is a straightforward and common approach for synthesizing both symmetrical and unsymmetrical ureas. commonorganicchemistry.comnih.gov The reaction of isocyanates with amines is a key step in the synthesis of various biologically active compounds and peptidomimetics. organic-chemistry.org

Similarly, reaction with thiols can lead to the formation of thiocarbamates, although the reactivity of thiols is generally lower than that of amines. The synthesis of thiourea derivatives can be achieved through the reaction of isothiocyanates with amines. organic-chemistry.org

Table 2: Synthesis of Urea Derivatives from Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Conditions | Product | Reference |

| Alkyl isocyanate | General Amine | MeCN, MW, 70 °C | N,N'-disubstituted urea | beilstein-journals.org |

| Phenyl isocyanate | Aryl amine | Not specified | Diaryl urea | asianpubs.org |

| Bicyclo[2.2.1]heptan-2-yl isocyanate | Various amines | Not specified | 1,3-disubstituted ureas | nih.gov |

Reactions with Water: Carbamic Acid Intermediates

The reaction of isocyanates with water proceeds through a carbamic acid intermediate, which is generally unstable. thieme-connect.de This intermediate readily undergoes decarboxylation to yield a primary amine and carbon dioxide. thieme-connect.degatech.edu The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reactivity highlights the need for anhydrous conditions when handling isocyanates to avoid the formation of urea byproducts. gatech.edu While carbamic acid itself is elusive, its derivatives are stable compounds. thieme-connect.de

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of this compound offers a different set of reactive possibilities, primarily through transition metal-catalyzed transformations.

Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne is a versatile functional group for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com Reactions such as the Sonogashira, Suzuki, and Heck couplings allow for the extension of the carbon skeleton by coupling with aryl or vinyl halides, boronic acids, or alkenes, respectively. ustc.edu.cn These reactions are powerful tools in organic synthesis for creating complex molecular architectures. mdpi.com

For instance, the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base. ustc.edu.cn The catalytic cycle typically involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the coupled product. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these coupling reactions. nih.govrsc.org

Table 3: Examples of Transition Metal-Catalyzed Alkyne Coupling Reactions

| Alkyne Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-Methylbut-3-yn-2-ol | Homocoupling | RhCl(PPh₃)₃ | (E)-1,3-Enyne | nih.gov |

| Terminal Alkyne | Acyl Chloride | Pd/Silica Gel | 1,3-Disubstituted prop-2-yn-1-one | eie.grmdpi.com |

| Terminal Alkyne | Organohalide | Pd catalyst, Cu catalyst, base | Coupled Product (Sonogashira) | ustc.edu.cn |

| Terminal Alkyne | Alkene | Pd catalyst, base | Substituted Alkene (Heck) | ustc.edu.cn |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of the alkyne moiety involve the addition of an H-X bond across the carbon-carbon triple bond. This can include reactions like hydroamination, where an N-H bond is added. Acid-catalyzed hydroamination can be used to synthesize nitrogen-containing cyclic compounds. cardiff.ac.uk For example, the intramolecular hydroamination of an amino-alkyne can lead to the formation of pyrrolidines and other heterocyclic structures.

Furthermore, the hydration of alkynes, typically catalyzed by mercury salts in the presence of acid, leads to the formation of ketones via an enol intermediate. For a terminal alkyne like that in this compound, this would result in a methyl ketone.

Cycloaddition Reactions

The dual functionality of this compound, possessing both an alkyne and an isocyanate group, presents the potential for participation in various cycloaddition reactions. While specific studies focusing exclusively on this molecule's cycloaddition behavior are not extensively documented, the reactivity of each functional group is well-established in the field of organic chemistry.

The isocyanate moiety (–N=C=O) can act as a dienophile or dipolarophile. For instance, isocyanates are known to participate in hetero-Diels-Alder reactions, which are [4+2] cycloadditions useful for synthesizing six-membered heterocycles. sigmaaldrich.com In these reactions, the C=N bond of the isocyanate can react with a conjugated diene. Isocyanates can also undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides, leading to five-membered heterocyclic systems. uchicago.edursc.org Furthermore, formal [4+1] cycloadditions of aroyl isocyanates with C1 synthons have been developed to construct oxazolone (B7731731) rings. nsf.gov

The terminal alkyne group is also a prominent participant in cycloaddition chemistry, most notably in the Huisgen 1,3-dipolar cycloaddition. fu-berlin.de The reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry" and is widely used in synthesizing complex molecules due to its high efficiency and functional group tolerance. beilstein-journals.org The alkyne can also serve as the 2π component (dienophile) in [4+2] Diels-Alder reactions, reacting with a conjugated diene to form a cyclohexene (B86901) derivative, although this is generally less common than with activated alkenes. sigmaaldrich.comtestbook.com

Given these established reactivities, this compound could theoretically undergo selective cycloadditions at either the isocyanate or the alkyne, depending on the reaction partner and conditions, or potentially engage in tandem reactions where both groups participate sequentially.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org The structure of this compound makes it an ideal substrate for MCRs designed to produce diverse heterocyclic scaffolds.

Isocyanate-Based MCRs for Heterocycle Synthesis

The isocyanate group is a key functional group in numerous MCRs. rsc.org Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, including amines and alcohols, making it a versatile component for building heterocycles. rsc.orgnih.gov For example, isocyanates are fundamental reactants in the synthesis of hydantoins via the Bucherer–Bergs reaction pathway and can be used to form complex urea and carbamate derivatives in one-pot procedures. nih.govnih.gov

A prominent strategy involves using bifunctional isocyanates in MCRs to create products primed for subsequent transformations. The presence of the alkyne in this compound provides an orthogonal functional group that can be used in a post-MCR cyclization step, a powerful approach in diversity-oriented synthesis. beilstein-journals.orgnih.gov

Integration of Alkyne and Isocyanate in Complex Scaffold Construction

The true synthetic power of a bifunctional reagent like this compound is realized when both the alkyne and isocyanate functionalities are strategically integrated into a single, seamless reaction sequence to build complex molecular architectures. The most common approach is a tandem MCR-cyclization sequence.

In this strategy, the isocyanate group first participates in an MCR, such as an Ugi or Passerini reaction. beilstein-journals.orgorganic-chemistry.org These reactions are foundational in medicinal chemistry for creating peptide-like structures. beilstein-journals.org The product of the MCR, which now contains the intact propargyl group (from the original isocyanate), is then subjected to a cyclization reaction involving the alkyne. For instance, an Ugi reaction product containing a terminal alkyne can undergo a subsequent intramolecular reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an azide component is also present, or a metal-catalyzed hydroamination or hydroalkoxylation. beilstein-journals.orgresearchgate.net This powerful combination allows for the rapid assembly of complex, polycyclic heterocyclic systems from simple starting materials.

Intramolecular Cyclization Reactions

Derivatives of this compound, particularly propargylic ureas, are excellent precursors for intramolecular cyclization reactions, providing direct routes to valuable five-membered nitrogen heterocycles.

Cyclization of Propargylic Ureas

Propargylic ureas are readily synthesized by the reaction of a propargylic amine with an isocyanate. In the case of the target compound, reaction with a primary or secondary amine yields a urea derivative bearing a tertiary propargylic center. These propargylic ureas are versatile substrates that can undergo regio- and chemoselective cyclization. The cyclization typically proceeds via a 5-exo-dig pathway, where a nucleophile (in this case, the nitrogen or oxygen of the urea) attacks the alkyne. This process can be catalyzed by metals or bases.

Metal catalysts such as silver(I) and gold(I) are effective in promoting these cyclizations. For example, silver triflate (AgOTf) has been shown to selectively catalyze the N-cyclization of propargylic ureas to furnish imidazolidin-2-ones. colab.ws This contrasts with gold catalysts, which in some cases can favor O-cyclization to produce oxazolidin-2-imines. colab.ws The choice of catalyst is therefore crucial for directing the regiochemical outcome of the reaction.

| Catalyst System | Precursor | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| AgOTf | Propargylic Urea | Imidazolidin-2-one | N-Cyclization | colab.ws |

| Ph3PAuCl/AgOTf | Propargylic Urea (from tosyl isocyanate) | Oxazolidin-2-imine | O-Cyclization | colab.ws |

| AuCl | Solid-supported Propargylic Urea | Imidazolidin-2-one | 5-exo-dig Cyclization | researchgate.net |

Formation of Imidazolidinones and Imidazolones

The intramolecular cyclization of propargylic ureas derived from this compound (via its corresponding amine, 2-methylbut-3-yn-2-amine) provides a direct route to highly substituted imidazolidinones and imidazolones.

Imidazolidinones (saturated rings) are formed through the base- or metal-catalyzed hydroamidation of propargylic ureas. Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the phosphazene base BEMP have proven highly effective. One study reported the quantitative conversion of a propargylic urea to an imidazolidinone using the guanidine (B92328) base TBD at room temperature. beilstein-journals.org

Imidazolones (unsaturated rings) are selectively formed when the propargylic urea bears a tertiary carbon alpha to the triple bond, as is the case for derivatives of this compound. Research has shown that using a phosphazene base like BEMP with these specific substrates leads to the formation of imidazol-2-ones with exceptional speed, often within minutes at room temperature. beilstein-journals.orgbeilstein-journals.org DFT studies suggest the mechanism involves a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization to form the imidazolone. beilstein-journals.orgwikipedia.org This transformation highlights the synthetic utility of the tertiary substitution pattern inherent to the title compound.

| Product | Precursor System | Catalyst/Base | Key Feature | Reference |

|---|---|---|---|---|

| Imidazolidin-2-one | Propargylic Amine + Isocyanate | TBD (Guanidine Base) | Quantitative conversion at rt | beilstein-journals.org |

| Imidazol-2-one | Tertiary Propargylic Amine + Isocyanate | BEMP (Phosphazene Base) | Reaction complete in <1 min at rt | beilstein-journals.orgbeilstein-journals.org |

| Imidazol-2-one | Secondary Propargylamine + Isocyanate | AgOTf | Ag(I)-catalyzed 5-exo-dig cyclization | nih.gov |

Silver-Catalyzed Intramolecular Diamination

Silver(I) catalysts are known to activate terminal alkynes, rendering them susceptible to nucleophilic attack. This property is exploited in intramolecular cyclization reactions. While direct intramolecular diamination of this compound itself is not explicitly detailed, the principles of silver-catalyzed reactions on analogous systems provide a clear mechanistic framework.

In a general mechanism, the silver(I) cation coordinates to the alkyne's triple bond. This coordination polarizes the alkyne, increasing the electrophilicity of the carbon atoms. For a reaction to occur with this compound, the isocyanate group would first typically react with a dinucleophile, such as a hydrazine (B178648) or a substituted amine, to generate a tethered nucleophile. This newly formed nitrogen nucleophile can then attack the silver-activated alkyne in an intramolecular fashion.

Research on similar substrates demonstrates that silver(I) catalysts can effectively trigger a cascade reaction by activating the alkyne. researchgate.net For instance, a formal intramolecular vicinal 1,2-diamination of alkynes has been achieved to synthesize indole-cyclic urea derivatives, using an isocyanate as a precursor to the urea moiety and a Ag(I) catalyst as the alkyne activating agent. researchgate.net The reaction proceeds via the activation of the alkyne by the Ag(I) catalyst, followed by an intramolecular nucleophilic attack. The selectivity and efficiency of such silver-catalyzed hydroaminations can be influenced by the choice of counter-anion and solvent. rsc.org

Table 1: Key Features of Silver-Catalyzed Intramolecular Reactions of Alkynes

| Feature | Description |

|---|---|

| Catalyst | Typically Ag(I) salts, such as AgCl or complexes with non-chelating ligands. rsc.orgmdpi.com |

| Mechanism | Activation of the alkyne via π-coordination of Ag(I), increasing its electrophilicity. mdpi.com |

| Key Step | Intramolecular attack of a tethered nitrogen nucleophile onto the activated alkyne. researchgate.netrsc.org |

| Application | Synthesis of nitrogen-containing heterocycles, such as fused cyclic ureas. researchgate.net |

Electrophilic Reactivity of this compound

The isocyanate group (–N=C=O) is a powerful electrophile, a characteristic that defines a major part of the reactivity of this compound.

Organic isocyanates are recognized as versatile and important intermediates in synthetic chemistry due to their electrophilic nature. chinesechemsoc.orgmasterorganicchemistry.com The central carbon atom of the isocyanate group is highly electron-deficient, making it a prime target for a wide array of nucleophiles. This reactivity allows for the construction of various functional groups and heterocyclic systems. chinesechemsoc.org

The reaction of the isocyanate in this compound with nucleophiles such as alcohols, amines, or water leads to the formation of carbamates, ureas, and carbamic acids (which typically decarboxylate to amines), respectively. The most significant reaction of isocyanates involves this type of electrophilic addition. masterorganicchemistry.com This reactivity is fundamental to its application in building more complex molecular architectures, including N-heterocycles through cycloaddition reactions. chinesechemsoc.org

The electrophilic carbon of the isocyanate group readily reacts with the carbanionic carbon of organometallic reagents. This reaction provides a direct route to forming amides after a hydrolytic workup. A variety of organometallic reagents, including Grignard reagents (organomagnesium halides), organolithium compounds, and organoboranes, can be used for this purpose. rsc.orgmmcmodinagar.ac.in

For example, a catalyst-free cross-coupling reaction between isocyanates and triarylboranes has been developed for the synthesis of secondary amides. rsc.org This method is operationally simple and avoids the use of moisture-sensitive or transition-metal catalysts. rsc.org Mechanistic studies supported by Density Functional Theory (DFT) calculations suggest that the reaction proceeds through a four-membered ring transition state involving a 1,3-phenyl migration from the boron to the electrophilic isocyanate carbon. rsc.org Similarly, Grignard reagents are well-known to add to electrophilic centers like isocyanates to form the corresponding magnesium salt of an amide, which yields the amide upon protonation. mmcmodinagar.ac.in

Table 2: Examples of Amide Formation from Isocyanates and Organometallic Reagents

| Organometallic Reagent | Product Type (after workup) | Mechanistic Feature |

|---|---|---|

| Triarylboranes (Ar₃B) | N-Aryl Amides | Catalyst-free; involves 1,3-aryl migration. rsc.org |

| Grignard Reagents (RMgX) | N-Alkyl/Aryl Amides | Nucleophilic addition of 'R⁻' to the isocyanate carbon. mmcmodinagar.ac.in |

Rearrangement Processes in the Presence of the Isocyanate and Alkyne

The coexistence of the alkyne and isocyanate functionalities in one molecule allows for complex rearrangements and the generation of highly reactive intermediates.

Alkynes can serve as valuable precursors to carbene intermediates, particularly through transition-metal catalysis. nih.gov This transformation offers an atom-economical route to these highly reactive species. nih.gov In the context of this compound, the terminal alkyne moiety can be converted into a metal carbene using catalysts based on rhodium or copper. nih.gov

Mechanistic studies, including kinetic analysis and DFT calculations, on related systems have shown that the catalytic cycle is often initiated by the formation of a metal carbene, which is the rate-determining step. nih.gov This intermediate can then participate in a variety of subsequent transformations, such as C-H or X-H bond insertion reactions. nih.gov For example, the copper-catalyzed reaction of an alkyne with a borane (B79455) adduct proceeds via a copper carbene intermediate that then undergoes a rapid, concerted B-H bond insertion. nih.gov Another relevant process is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves an equilibrium between an alkylidene carbene and a rearranged alkyne, typically a strained cyclic alkyne. nih.gov The ability to generate carbenes from stable alkyne precursors opens up pathways to novel molecular structures and reaction cascades. researchgate.netrsc.org

Table 3: Generation and Reactions of Carbenes from Alkyne Precursors

| Method | Reactive Intermediate | Subsequent Reaction Example |

|---|---|---|

| Transition Metal Catalysis (e.g., Rh, Cu) | Metal Carbene | Heteroatom-hydrogen (e.g., B-H) bond insertion. nih.gov |

| Thermal Reaction of Complementary Alkynes | Free Carbene | C-H insertion or cycloaddition. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Isocyanato 3 Methylbut 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides profound insights into the molecular framework of 3-isocyanato-3-methylbut-1-yne by mapping the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methyl protons adjacent to the quaternary carbon bearing the isocyanate group would likely appear as a singlet in a specific region of the spectrum. The terminal alkynyl proton, due to the unique anisotropic environment of the carbon-carbon triple bond, is expected to resonate at a characteristic chemical shift, typically between δ 1.7 and 3.1 ppm. libretexts.org For instance, in the related compound 3,3-dimethyl-1-butyne, the terminal hydrogen of the alkyne appears at δ 2.06 ppm. libretexts.org The integration of these signals would confirm the ratio of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Methyl Protons (-CH₃) | Specific singlet | Singlet |

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, four distinct signals are expected. The carbon of the isocyanate group (-N=C=O) will have a characteristic chemical shift. The quaternary carbon bonded to both the isocyanate and methyl groups, along with the two sp-hybridized carbons of the alkyne, will also each produce a unique signal. For comparison, in 3-methylbut-1-yne, the carbon atoms of the methyl groups show a chemical shift at 22.3 ppm, while the other carbon atoms appear at 32.7, 114, and 145.9 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate Carbon (-N=C=O) | Characteristic downfield shift |

| Quaternary Carbon (C(NCO)(CH₃)) | Specific shift |

| Alkynyl Carbon (-C≡) | Characteristic shift |

| Alkynyl Carbon (≡C-H) | Characteristic shift |

To unequivocally establish the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. youtube.comyoutube.com In this compound, a COSY spectrum would be expected to show no cross-peaks, as the methyl and alkynyl protons are separated by a quaternary carbon and are thus not coupled to each other. This absence of correlation would further confirm the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the alkynyl proton signal to its corresponding sp-hybridized carbon signal. The quaternary carbon and the isocyanate carbon, having no directly attached protons, would be absent from the HSQC spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The isocyanate group (-N=C=O) exhibits a very strong and characteristic absorption band due to its asymmetric stretching vibration. This peak is typically observed in the region of 2240-2280 cm⁻¹. spectroscopyonline.com This intense and broad absorption is a key diagnostic feature for the presence of an isocyanate functional group. spectroscopyonline.comblogspot.comresearchgate.net The significant dipole moment of the -N=C=O group contributes to the high intensity of this band. spectroscopyonline.com

The terminal alkyne group (C≡C-H) gives rise to two characteristic absorption bands in the IR spectrum.

C≡C Stretch: The carbon-carbon triple bond stretching vibration appears in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com This band is typically of weak to medium intensity. pressbooks.pubmaricopa.edu

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon results in a sharp and strong absorption band in the region of 3260-3330 cm⁻¹. libretexts.org

The presence of these distinct absorption bands in the IR spectrum provides compelling evidence for the simultaneous existence of both the isocyanate and terminal alkyne functionalities within the this compound molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Broad |

| Terminal Alkyne (C≡C-H) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C6H7NO. chemsrc.com The exact mass of the molecular ion [M]+• would be a key piece of evidence for its identification.

The fragmentation of this compound under electron ionization (EI) can be predicted to follow logical pathways based on the stability of the resulting carbocations and neutral losses. The initial ionization event involves the removal of an electron to form the molecular ion [C6H7NO]+•.

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH3): Cleavage of one of the C-C bonds of the tertiary carbon is a common fragmentation pathway, leading to a stable tertiary carbocation. This would result in a fragment ion [M - CH3]+ with a mass-to-charge ratio (m/z) of 94.

Loss of the isocyanate group (•NCO): The isocyanate functional group can be lost as a neutral radical, resulting in the formation of the 3-methylbut-1-yne cation.

Cleavage of the ethynyl (B1212043) group (•C≡CH): Loss of the ethynyl group would lead to a fragment corresponding to the [C(CH3)2(NCO)]+ ion.

A plausible fragmentation pattern is detailed in the table below. The relative abundances are hypothetical and would need to be confirmed by experimental data.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 109 | [C6H7NO]+• | [C6H7NO]+• | - |

| 94 | [C5H4NO]+ | [M - CH3]+ | •CH3 |

| 67 | [C5H7]+ | [M - NCO]+ | •NCO |

This table is based on theoretical fragmentation patterns and requires experimental verification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a single crystal of the volatile and reactive this compound for X-ray diffraction analysis can be challenging, the technique is invaluable for elucidating the structure of its more stable derivatives and reaction products. wikipedia.org

Elucidation of Product Structures and Stereochemistry

The true power of X-ray crystallography in the context of this compound is realized in the unambiguous determination of the structures of its reaction products. The isocyanate group is highly reactive towards nucleophiles, and the alkyne can participate in various cycloaddition and coupling reactions. These reactions can lead to complex polycyclic and heterocyclic structures where stereochemistry is a critical aspect.

For instance, in reactions involving precursors with a similar 2-methylbut-3-yn-2-yl moiety, palladium-catalyzed cyclization reactions can yield intricate fused heterocyclic systems. In such cases, techniques like NMR spectroscopy might not be sufficient to definitively assign the structure and relative stereochemistry. Single-crystal X-ray diffraction (SC-XRD) provides irrefutable proof of the final structure. acs.org It can distinguish between different isomers and confirm the regioselectivity and stereoselectivity of a reaction, which is crucial for understanding reaction mechanisms and for the targeted synthesis of complex molecules. acs.org

Analysis of Bond Lengths and Angles

Once a crystal structure is solved, X-ray crystallography provides a wealth of data on the internal geometry of the molecule. This includes precise measurements of bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the bonding within the molecule and any strain or unusual electronic effects that may be present.

For a product derived from a reaction of a this compound analogue, X-ray analysis would reveal the precise bond lengths and angles of the newly formed ring system. For example, it could confirm the geometry around a newly formed stereocenter or detail the planarity of a fused aromatic system. This level of detail is critical for validating theoretical calculations and for understanding the structure-activity relationships of the synthesized compounds. acs.org

Table 2: Representative Bond Length and Angle Data from X-ray Crystallography of a Derivative

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C1 | C2 | e.g., 1.39 Å | |

| Bond Length | C2 | N1 | e.g., 1.45 Å | |

| Bond Angle | C1 | C2 | N1 | e.g., 120.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from an X-ray crystal structure analysis of a complex organic molecule derived from a related precursor. Actual values would be specific to the molecule being analyzed.

Computational and Theoretical Investigations of 3 Isocyanato 3 Methylbut 1 Yne

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction pathways of organic molecules. For 3-isocyanato-3-methylbut-1-yne, DFT calculations can elucidate the intricate details of its reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

DFT calculations are instrumental in identifying and characterizing the transition states and intermediates that occur during a chemical reaction. For this compound, reactions can be initiated at either the isocyanate or the alkyne functionality. For example, in a potential cyclization reaction, DFT can map out the pathway, identifying the high-energy transition state structures and any lower-energy intermediate species.

In related systems, such as the base-catalyzed intramolecular hydroamidation of propargylic ureas, DFT studies have been crucial in elucidating the reaction mechanism. acs.org These studies show that the reaction proceeds through a deprotonation step, followed by a rate-determining cyclization to form a five-membered ring. acs.org A similar approach could be applied to understand the reactions of this compound with various nucleophiles. For instance, the reaction with an amine could proceed via nucleophilic attack on the isocyanate carbon, leading to a urea (B33335) derivative, or potentially involve the alkyne in more complex, catalyzed reaction pathways.

DFT calculations can also shed light on the regioselectivity and stereoselectivity of reactions. In the case of additions to the alkyne bond, DFT can predict whether a nucleophile will add to the terminal or internal carbon, and in the case of chiral reactants, which diastereomeric product will be favored.

For instance, in the study of dynamic N,S-acetal chemistry, an activation energy of 15.5 kcal/mol was determined experimentally for bond exchange, which was in the same order as the dissociation energy determined by DFT (18.5 kcal/mol). uliege.be This demonstrates the ability of DFT to provide reliable energetic data.

A hypothetical energetic profile for the reaction of this compound with a generic nucleophile (Nu) is presented below. The table outlines the calculated free energies for the reactants, transition state, and product.

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu | 0.0 |

| Transition State | [Nu---C(O)N(C(CH3)2CCH)]‡ | +20.8 |

| Product | Nu-C(O)NH-C(CH3)2CCH | -15.2 |

This hypothetical data, based on values from similar systems, suggests that the reaction is exergonic and has a moderate activation barrier, which is consistent with many organic reactions. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its reactivity. Conformational analysis of this compound can reveal the preferred spatial arrangements of its atoms and the energy barriers between different conformations. Due to the relatively free rotation around the single bonds, this molecule can adopt several conformations.

A conformational analysis would likely focus on the rotation around the C-N bond and the C-C bond connecting the quaternary carbon to the isocyanate group. The relative energies of different conformers can be calculated using computational methods.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 4.2 |

This table illustrates a simplified conformational landscape, indicating that the anti conformer is the most stable.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. DFT and other quantum chemical methods can be used to calculate various electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The isocyanate group is highly electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. The alkyne group can also act as a nucleophile or an electrophile depending on the reaction conditions. An analysis of the HOMO and LUMO can help predict which of these sites is more reactive. The LUMO is likely to be centered on the isocyanate group, indicating its electrophilicity, while the HOMO may have significant contributions from the alkyne's pi system, suggesting its potential as a nucleophile in certain reactions.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation (potential nucleophilicity of alkyne) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity of isocyanate) |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

These values provide a quantitative basis for understanding the molecule's reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, it is possible to calculate its expected infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic parameters.

These calculations are often performed in conjunction with experimental work to confirm the structure of a synthesized compound. The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and basis sets. frontiersin.org

| Spectroscopic Data | Calculated Value | Experimental Value (Hypothetical) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 2270 | 2265 | N=C=O stretch |

| IR Frequency (cm⁻¹) | 3310 | 3305 | ≡C-H stretch |

| ¹H NMR (ppm) | 1.55 | 1.52 | -CH₃ |

| ¹H NMR (ppm) | 2.40 | 2.38 | ≡C-H |

| ¹³C NMR (ppm) | 28.5 | 28.2 | -CH₃ |

| ¹³C NMR (ppm) | 55.0 | 54.7 | Quaternary C |

| ¹³C NMR (ppm) | 72.1 | 71.8 | ≡C-H |

| ¹³C NMR (ppm) | 85.4 | 85.1 | -C≡ |

| ¹³C NMR (ppm) | 125.0 | 124.5 | N=C=O |

The close agreement between the calculated and hypothetical experimental values in the table above demonstrates the predictive power of computational spectroscopy.

Polymerization and Material Science Implications

Polymerization of 3-Isocyanato-3-methylbut-1-yne via Isocyanate Functionality

The isocyanate group (-NCO) is a cornerstone of polyurethane and polyurea chemistry, known for its high reactivity towards nucleophiles like alcohols and amines.

The reaction of isocyanates with polyols (compounds with multiple hydroxyl groups) yields polyurethanes, while the reaction with polyamines (compounds with multiple amine groups) produces polyureas. These reactions are typically step-growth polymerizations. A bifunctional monomer like this compound can react with diols or diamines to form linear polymers, or with polyols or polyamines having more than two functional groups to create cross-linked thermoset networks.

The general manufacturing process for such polymers involves reacting a polyisocyanate with a polyol, such as polyether polyols or polyester (B1180765) polyols, or a polyamine. googleapis.comgoogle.com This established chemistry suggests that this compound could be readily incorporated into these materials, with the added benefit of retaining a pendant alkyne group along the polymer backbone for further functionalization.

The presence of the alkyne moiety alongside the isocyanate group enables the creation of novel and complex polymer architectures. After the initial polymerization through the isocyanate group to form a polyurethane or polyurea, the pendant alkyne groups serve as "clickable" handles. These groups can undergo highly efficient post-polymerization modifications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. This allows for the attachment of various side chains, grafting of other polymers to create brush or comb architectures, or for cross-linking the polymer chains.

This strategy of using monomers with additional functional groups that are inert to the initial polymerization conditions is a powerful tool for designing materials with advanced properties. For example, polymers can be functionalized for specific applications in biosensing or optoelectronics by attaching relevant molecules to the polymer backbone via the alkyne linker. google.com

Polymerization Involving the Alkyne Moiety

The terminal alkyne group in this compound offers another avenue for polymerization, distinct from the isocyanate chemistry.

Alkyne monomers can undergo polymerization through various mechanisms, often requiring activation by a catalyst. Metal-free organocatalysts, such as tri-n-butylphosphine, have been used to catalyze the polyaddition of ester-activated diynes with diols. mdpi.com While the alkyne in this compound is not internally activated by an ester group, its reactivity can be harnessed in the presence of suitable catalysts. For instance, Rh(I)-based catalysts are known to polymerize monosubstituted α-hydroxyacetylenes. researchgate.net This suggests that catalytic systems could be employed to selectively polymerize the alkyne functionality, leaving the isocyanate group available for subsequent reactions.

Multicomponent polymerizations (MCPs) are highly efficient, one-pot reactions that combine three or more different monomers to form a polymer. researchgate.net These reactions are valued for their atom economy and ability to create complex, functional polymers in a single step. researchgate.net There is growing interest in MCPs that utilize isocyanates and activated alkynes for the synthesis of functional materials, such as polymers with aggregation-induced emission (AIE) properties. researchgate.net In such a reaction, this compound could potentially act as both the isocyanate and the alkyne monomer, or react with other monomers like isocyanides to form novel heterocyclic polymer backbones. researchgate.netuni-goettingen.de

Synthesis of Cyclic Carbonate-Based Polymers from Alkyne Precursors and CO2

A significant and sustainable application for alkyne-containing molecules is their use as precursors for cyclic carbonates, which are then polymerized to form non-isocyanate polyurethanes (NIPUs) or polycarbonates. This route utilizes carbon dioxide (CO2) as a renewable C1 building block. nih.govrsc.org

The process typically begins with a propargyl alcohol, a molecule structurally similar to this compound. For example, the cheap and readily available propargyl alcohol, 2-methylbut-3-yn-2-ol, can be reacted with CO2 in the presence of a silver catalyst to produce an α-alkylidene cyclic carbonate. uliege.beumons.ac.be This cyclic carbonate is a key intermediate.

These five-membered cyclic carbonates can then undergo ring-opening polymerization or react with amines to form polyhydroxyurethanes (PHUs), a class of NIPUs. specificpolymers.com This approach avoids the use of toxic phosgene-based isocyanates, offering a greener alternative for polyurethane production. specificpolymers.com Research has demonstrated the synthesis of various PHU networks with tunable thermal and mechanical properties using this method. umons.ac.bespecificpolymers.com

While this pathway has been established for propargyl alcohols, its application starting directly from an isocyanate-containing alkyne like this compound would require careful management of the reactive isocyanate group during the carboxylation step. However, it highlights a powerful, sustainable strategy for creating valuable polymers from alkyne precursors.

Interactive Table: Properties of Non-Isocyanate Polyurethane (NIPU) Networks from CO2-Sourced Monomers

The following table summarizes the properties of various cross-linked NIPU materials (thermosets) synthesized from oxazolidone monomers (derived from alkynes and CO2) and a polythiol, demonstrating the versatility of this approach. uliege.beumons.ac.be

| Polymer Name | Monomer Origin | Young's Modulus (E) [MPa] | Elongation at Break (εbreak) [%] | Glass Transition Temp. (Tg) [°C] | Degradation Temp. (Tdeg,10%) [°C] |

| P-HMDA | Hexamethylene | 2.9 | 159 | 10 | 300 |

| P-PRI | Priamine | 3.1 | 136 | 8 | 366 |

| P-IPDA | Isophorone | 1100 | 3 | 55 | 303 |

| P-XDA | Xylylene | 2400 | 3 | 60 | 300 |

Data sourced from studies on recyclable CO2-based thermosets. uliege.beumons.ac.be

Properties of Resulting Polymeric Materials (e.g., thermal stability, mechanical properties)

Influence of Monomer Design on Polymer Characteristics

The design of a monomer is a critical determinant of the final properties of the resulting polymer, such as its mechanical strength, flexibility, and thermal resistance. By strategically modifying the monomer's structure, a wide range of material properties can be achieved, from soft elastomers to rigid plastics. nih.govacs.org

Research into non-isocyanate polyurethane networks, for example, demonstrates a clear link between monomer backbone structure and the mechanical performance of the final thermoset. umons.ac.beuliege.be In these systems, created through the reaction of CO2-sourced alkylidene oxazolidones and thiols, the flexibility or rigidity of the diamine used in the synthesis of the oxazolidone monomer directly translates to the properties of the crosslinked polymer network. nih.govacs.orgumons.ac.be

For instance, monomers synthesized from flexible, long-chain diamines result in elastomeric materials with low Young's modulus and high elongation at break. Conversely, incorporating rigid aromatic structures into the monomer backbone leads to the formation of stiff, rigid plastics with high Young's modulus and low elongation at break. nih.govuliege.be This principle allows for the tuning of material properties to suit specific applications. umons.ac.be

The following interactive table showcases data from studies on such tunable polymer networks, illustrating the impact of monomer design on mechanical and thermal properties.

| Monomer Backbone | Polymer ID | Young's Modulus (E) [MPa] | Elongation at Break (εbreak) [%] | Glass Transition Temp. (Tg) [°C] | Degradation Temp. (Tdeg,10%) [°C] |

| Flexible (Priamine-based) | P-PRI | 2.9 | 159 | 8 | 366 |

| Semi-rigid (DMDO-based) | P-DMDO | 1200 | 4 | 51 | ~300 |

| Rigid (XDA-based) | P-XDA | 2400 | 3 | 60 | ~300 |

| Semi-flexible (HMDA-based) | P-HMDA | 1800 | 5 | 44 | ~300 |

This data is derived from research on poly(oxazolidone) thermosets and is presented to illustrate the principle of monomer design influence on polymer properties. nih.govacs.orgumons.ac.beuliege.be

In the context of This compound , its structure would be expected to impart specific characteristics to a polymer:

Tertiary Isocyanate Group : The steric hindrance around the isocyanate group due to the tertiary carbon might influence its reactivity during polymerization. This could affect the polymerization kinetics and the resulting polymer's molecular weight and structure.

Alkyne Functionality : The terminal alkyne group (C≡CH) is a highly versatile functional group. It could be preserved as a pendant group on the polymer chain, offering a site for post-polymerization modification via "click" chemistry, such as the thiol-yne reaction. researchgate.net This would allow for cross-linking or the introduction of other functionalities. Alternatively, the alkyne itself could participate in polymerization reactions, potentially leading to novel polymer architectures.

Dynamic N,S-Acetal Chemistry in Polymer Networks

A significant advancement in polymer science is the development of covalent adaptable networks (CANs), which contain dynamic covalent bonds that can undergo reversible breaking and reformation. This dynamic nature allows the materials to be reprocessed, repaired, or recycled, addressing major challenges in the lifecycle of traditional thermosetting polymers.

Recent research has highlighted a dynamic chemistry platform based on the reaction between thiols and CO2-sourced alkylidene oxazolidones, which forms dynamic N,S-acetal bonds. nih.govumons.ac.be This system provides a route to circular, non-isocyanate polyurethane networks. acs.org The copolymerization occurs under mild conditions, often catalyzed by a small amount of acid, to create crosslinked polymer networks. umons.ac.be

The key feature of these networks is the highly dissociative nature of the N,S-acetal bonds, which can be leveraged for multiple recycling scenarios. nih.gov These include:

Mechanical Recycling : The thermoset material can be ground and reprocessed using standard techniques like compression molding, extrusion, or injection molding multiple times without significant degradation of its mechanical properties. acs.org

Chemical Recycling : The polymer network can be chemically depolymerized back to its monomeric or oligomeric precursors, which can then be purified and repolymerized to create new materials. umons.ac.be

Upcycling : Different thermosets from this chemical family can be blended and reprocessed together to create a new material with distinct properties, demonstrating a path for upcycling. nih.gov

The dynamic exchange of the N,S-acetal bonds is temperature-dependent, with an activation energy that allows for stable use at ambient temperatures and dynamic behavior at elevated temperatures for reprocessing. uliege.be This chemistry provides a versatile and scalable platform for designing highly dynamic and recyclable polymer networks with a wide range of tunable properties. umons.ac.beuliege.be

Organometallic Chemistry and Catalysis Involving 3 Isocyanato 3 Methylbut 1 Yne

Palladium-Catalyzed Transformations

Palladium catalysis offers a broad spectrum of reactions for functionalizing alkynes and isocyanates.

Oxidative Carbonylation Reactions

Palladium-catalyzed oxidative carbonylation is a powerful method for converting substrates into valuable carbonyl compounds, such as esters, amides, and ketones. mdpi.comscience.gov The process typically involves the oxidation of a Pd(0) catalyst to Pd(II), followed by migratory insertion of carbon monoxide and subsequent nucleophilic attack. liv.ac.uk For terminal alkynes, this can lead to the formation of α,β-acetylenic esters or ketones. mdpi.com The isocyanate moiety itself can be a product of the oxidative carbonylation of primary amines. chinesechemsoc.orgchinesechemsoc.org

While the oxidative carbonylation of various alkynes and amines is well-documented, specific studies detailing the palladium-catalyzed oxidative carbonylation of 3-isocyanato-3-methylbut-1-yne are not extensively reported in the reviewed literature. Given the presence of both functional groups, several intramolecular or intermolecular pathways could be envisioned, potentially leading to complex heterocyclic structures. However, without specific research findings, these potential pathways remain speculative.

Hydroaminocarbonylation Merged with Rearrangements

Hydroaminocarbonylation of alkynes is a method for synthesizing α,β-unsaturated amides. researchgate.net Recent advancements have shown that this process can be merged with rearrangement reactions to generate reactive intermediates. chinesechemsoc.orgchinesechemsoc.org A notable example is the palladium-catalyzed carbonylative cycloaddition of alkynes with O-substituted hydroxylamines, which proceeds through the in-situ formation of an alkenyl isocyanate via hydroaminocarbonylation and a subsequent Lossen-type rearrangement. chinesechemsoc.orgchinesechemsoc.org

Another relevant transformation is the palladium-catalyzed tandem reaction of 2-(alkynyl)aryl isocyanates with benzylic alcohols. This process involves an initial cyclization followed by a chinesechemsoc.orgacs.org rearrangement of the benzyl (B1604629) group, ultimately furnishing 3,3-disubstituted oxindoles. acs.orgnih.gov These examples demonstrate that alkynyl isocyanates are viable substrates for palladium-catalyzed reactions involving rearrangements, suggesting that this compound could potentially undergo similar elaborate transformations.

| Substrate Type | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Alkyne + NH₂OAd + CO | Hydroaminocarbonylation/Lossen Rearrangement/Cyclization | Pd(OAc)₂ / Xantphos | Isoquinolones | chinesechemsoc.orgchinesechemsoc.org |

| 2-(Alkynyl)aryl Isocyanate + Benzylic Alcohol | Cyclization/ chinesechemsoc.orgacs.org Rearrangement | Pd₂(dba)₃·CHCl₃ / P(o-tol)₃ | 3,3-Disubstituted Oxindoles | acs.orgnih.gov |

Sonogashira Coupling-Carboxylation Processes